molecular formula C11H9NO2 B2522570 (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid CAS No. 705250-93-7

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2522570
CAS No.: 705250-93-7
M. Wt: 187.198
InChI Key: JEPNFLRZCVLACW-VHSXEESVSA-N
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Description

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a cyanophenyl group and a carboxylic acid group

Scientific Research Applications

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a 3-cyanophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as catalyst loading, solvent choice, and temperature control, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyanophenyl group can be reduced to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the cyanophenyl group, making it less versatile in certain applications.

    2-(3-cyanophenyl)propanoic acid: Similar structure but with a propanoic acid instead of a cyclopropane ring, affecting its reactivity and binding properties.

    3-cyanophenylacetic acid: Another related compound with different steric and electronic properties.

Uniqueness

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its chiral cyclopropane ring, which imparts distinct stereochemical properties. This makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

IUPAC Name

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPNFLRZCVLACW-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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